molecular formula C15H13ClN2OS B5787303 N-[(4-chlorophenyl)carbamothioyl]-2-phenylacetamide

N-[(4-chlorophenyl)carbamothioyl]-2-phenylacetamide

Cat. No.: B5787303
M. Wt: 304.8 g/mol
InChI Key: GDLSTDVIKYHCJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 4-chloroaniline with phenylacetyl chloride in the presence of a base, followed by the addition of thiourea . The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Commonly used solvents include ethanol or methanol

    Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include steps such as:

    Purification: Recrystallization or chromatography to remove impurities

    Drying: Removal of solvent to obtain the final product in solid form

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)carbamothioyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones

    Reduction: Reduction reactions can convert it to corresponding amines or thiols

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of amines or thiols

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

N-[(4-chlorophenyl)carbamothioyl]-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Investigated for its potential therapeutic effects in treating various diseases

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes

    Modulating Receptors: Interacting with cellular receptors to modulate their activity

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis

Comparison with Similar Compounds

N-[(4-chlorophenyl)carbamothioyl]-2-phenylacetamide can be compared with other similar compounds, such as:

    N-[(4-chlorophenyl)carbamothioyl]benzamide: Similar structure but different functional groups

    N-[(4-chlorophenyl)carbamothioyl]-3,3-dimethoxypropanamide: Contains additional methoxy groups

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2OS/c16-12-6-8-13(9-7-12)17-15(20)18-14(19)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLSTDVIKYHCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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